"rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one chemical properties"
"rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one chemical properties"
This is a comprehensive technical guide on the chemical properties, synthesis, and applications of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one .
Scaffold Class: Bridged Bicyclic Lactam / Homobispidine CAS Registry Number: 1487352-53-3 (Parent), 1820580-36-6 (9-Methyl dihydrochloride)
Executive Summary
The 3,9-diazabicyclo[3.3.2]decan-10-one scaffold represents a specialized class of "homobispidines"—bridged bicyclic diamines that serve as conformationally restricted pharmacophores in medicinal chemistry. Unlike the more common [3.3.1] bispidine systems, the [3.3.2] framework introduces an expanded two-atom bridge containing a lactam functionality. This unique topology imparts distinct vectors for substituent display, making it a valuable scaffold for targeting G-protein coupled receptors (GPCRs), particularly opioid and nicotinic acetylcholine receptors (nAChRs).
This guide details the structural dynamics, synthetic accessibility via ring expansion, and the orthogonal reactivity profile of the N3 (amine) and N9 (amide) centers.
Structural Analysis & Stereochemistry
Topological Framework
The molecule consists of a bicyclic skeleton where two bridgehead carbons (C1 and C5) are connected by three bridges:
-
Bridge A (Positions 2, 3, 4): A 3-atom chain containing a secondary amine at position 3 (
). -
Bridge B (Positions 6, 7, 8): A 3-atom all-carbon chain (
). -
Bridge C (Positions 9, 10): A 2-atom chain containing the lactam functionality (
).
Stereochemistry: The "rac-(1S,5R)" Designation
Despite having bridgehead carbons, the [3.3.2] system's chirality arises from the lack of a plane of symmetry due to the heteroatom placement.
-
Chirality: The molecule is chiral because the three bridges are non-equivalent (Amine vs. Alkyl vs. Lactam).
-
Enantiomers: The designation
refers to one specific enantiomer. The prefix "rac-" indicates that synthetic preparations typically yield the racemate (a 1:1 mixture of and ). -
Conformation: The seven-membered rings inherent in the [3.3.2] system typically adopt twist-chair conformations to minimize transannular strain, though the rigidity of the lactam bond (N9-C10) flattens one bridge, reducing conformational freedom compared to the carbocyclic analog.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Drug Design |
| Molecular Formula | Low MW fragment-like scaffold. | |
| Basicity (pKa) | N3 | Orthogonal Basicity: Only N3 is protonated at physiological pH. N9 is non-basic. |
| H-Bond Donors | 1 (N3-H) | N9 is an acceptor only (unless unsubstituted lactam). |
| H-Bond Acceptors | 2 (N3, C10=O) | The lactam carbonyl is a strong H-bond acceptor. |
| LogP | Highly polar; good solubility in aqueous media. | |
| Stability | High | The lactam bridge is resistant to hydrolysis under physiological conditions. |
Synthetic Routes: The Schmidt Expansion Strategy
The most authoritative route to the [3.3.2] diaza-lactam system involves the ring expansion of a [3.3.1] precursor. This method ensures the correct bicyclic topology is established before the lactam is introduced.
Primary Synthesis: Ring Expansion of 3-Azabicyclo[3.3.1]nonan-9-one
The synthesis exploits the Schmidt Reaction or Beckmann Rearrangement , converting a bridged ketone into a bridged lactam.
-
Precursor Synthesis: The starting material, 3-azabicyclo[3.3.1]nonan-9-one , is synthesized via a double Mannich condensation (Weiss-Cook type) or from piperidine-3,5-dicarboxylates.
-
Ring Expansion: Treatment of the ketone with hydrazoic acid (
) or hydroxylamine ( ) followed by acid catalysis effects the insertion of a nitrogen atom adjacent to the carbonyl. -
Regioselectivity: Since the precursor (3-azabicyclo[3.3.1]nonan-9-one) has a plane of symmetry, insertion on either side of the carbonyl is chemically equivalent but produces the chiral racemic product.
Synthetic Pathway Diagram
The following diagram illustrates the logical flow from the piperidine precursor to the final [3.3.2] scaffold.
Figure 1: Synthetic workflow via Schmidt ring expansion of the [3.3.1] ketone precursor.
Reactivity & Functionalization Protocols
The scaffold possesses two nitrogen centers with completely different reactivity profiles, allowing for highly selective orthogonal functionalization .
N3-Selective Functionalization (Amine)
The N3 nitrogen is a secondary amine and the most nucleophilic site on the molecule.
-
Alkylation: Reacts readily with alkyl halides (e.g., benzyl bromide, methyl iodide) in the presence of mild base (
, MeCN). -
Acylation/Sulfonylation: Standard coupling with acid chlorides or sulfonyl chlorides yields amides/sulfonamides.
-
Reductive Amination: Reacts with aldehydes/ketones and
to introduce diversity elements.
N9/C10 Reactivity (Lactam)
The N9-C10 bridge is chemically inert to standard nucleophilic attack, serving as a stable structural linker.
-
Lactam Reduction: Treatment with strong reducing agents like Lithium Aluminum Hydride (LAH) or Borane (
) reduces the C10 carbonyl to a methylene group, yielding the 3,9-diazabicyclo[3.3.2]decane (diamine). -
N9-Alkylation: If N9 is unsubstituted (secondary lactam), it can be alkylated using strong bases (
) and alkyl halides, though this is less common than N3 functionalization.
Reactivity Flowchart
Figure 2: Orthogonal reactivity map distinguishing N3 nucleophilicity from lactam stability.
Experimental Protocol: General Handling
Note: As a hygroscopic amine salt (typically dihydrochloride), proper handling is required.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Solubility:
-
Free Base: Soluble in DCM, MeOH, DMSO.
-
HCl Salt: Highly soluble in water, DMSO; sparingly soluble in DCM.
Standard Neutralization Protocol (for use in synthesis):
-
Dissolve the dihydrochloride salt in minimal water.
-
Basify to pH > 12 using 2N NaOH.
-
Extract exhaustively with DCM or
(Note: The lactam is polar; multiple extractions are necessary). -
Dry over
and concentrate in vacuo to yield the free base oil.
Medicinal Chemistry Applications
The [3.3.2] scaffold is a "privileged structure" mimic.
-
Opioid Receptors: The bicyclic diamine mimics the tyramine/phenylalanine spatial arrangement found in morphinans when appropriately substituted.
-
nAChR Ligands: Homologs of cytisine (a [3.3.1] system).[1] The [3.3.2] expansion alters the bite angle and distance between the cationic center (N3) and the H-bond acceptor (C10=O), potentially altering subtype selectivity (
vs ). -
Sigma Receptors: The lipophilic cage-like structure is favorable for Sigma-1 receptor binding when N-benzylated.
References
-
Sigma-Aldrich. rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride Product Sheet. Catalog No. CBR02423. Link
-
Fluorochem. rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride. Product Code F429577. Link
- J. Med. Chem.Design and Synthesis of Bridged Bicyclic Diamines as nAChR Ligands. (General reference for bispidine/homobispidine SAR).
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-3-one. (Precursor synthesis methodology). Link
